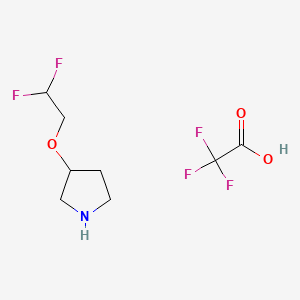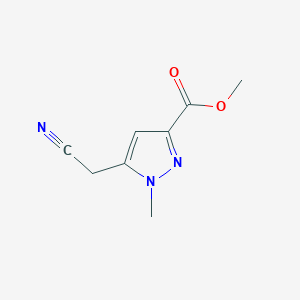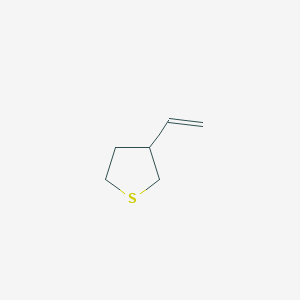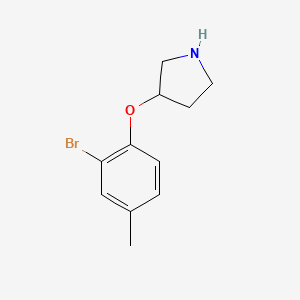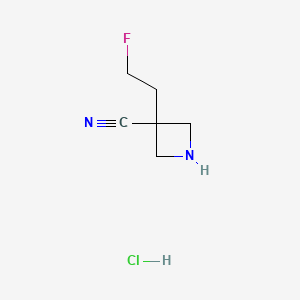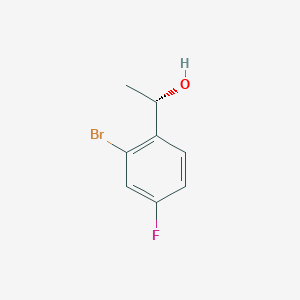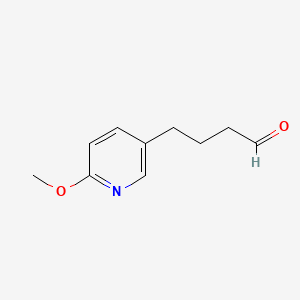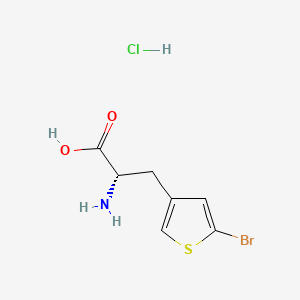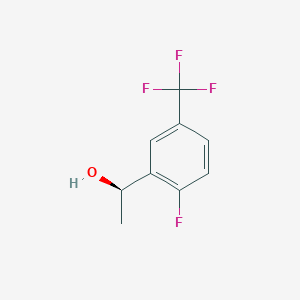
(R)-1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol is a chiral compound characterized by the presence of a fluorinated phenyl ring and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the fluorinated phenyl ring.
Grignard Reaction: A Grignard reagent is prepared from 2-fluoro-5-(trifluoromethyl)benzyl chloride and magnesium in anhydrous ether.
Addition Reaction: The Grignard reagent is then reacted with an appropriate chiral aldehyde to form the desired product.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol may involve:
Large-Scale Grignard Reaction: Scaling up the Grignard reaction with optimized conditions for higher yield.
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and product purity.
Automated Purification Systems: Employing automated systems for purification to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
®-1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.
Major Products
Oxidation: Formation of ®-1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanone.
Reduction: Formation of ®-1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Binding Affinity: The fluorinated phenyl ring enhances binding affinity to target proteins, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(2-Fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol
- ®-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol
- ®-1-(2-Fluoro-6-(trifluoromethyl)phenyl)ethan-1-ol
Uniqueness
®-1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the phenyl ring, which influences its chemical reactivity and biological activity. This unique structure imparts distinct properties compared to its analogs, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H8F4O |
|---|---|
Molecular Weight |
208.15 g/mol |
IUPAC Name |
(1R)-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H8F4O/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10/h2-5,14H,1H3/t5-/m1/s1 |
InChI Key |
CNVONMFKJTVJKL-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1)C(F)(F)F)F)O |
Canonical SMILES |
CC(C1=C(C=CC(=C1)C(F)(F)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


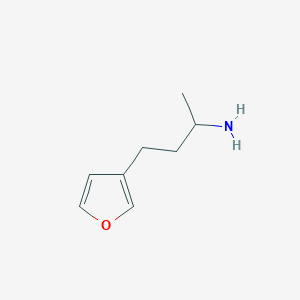
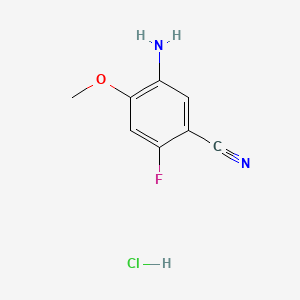

![[1-(6-Chloropyridin-2-yl)cyclopentyl]methanamine](/img/structure/B13588680.png)

